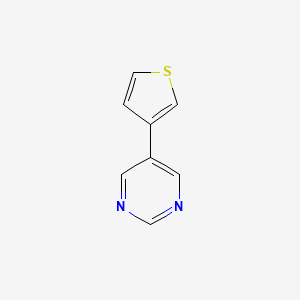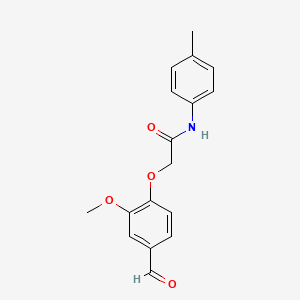
5-(3-tienil)pirimidina
Descripción general
Descripción
5-(3-Thienyl)pyrimidine is a useful research compound. Its molecular formula is C8H6N2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Thienyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Thienyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
Las pirimidinas, incluyendo "5-(3-tienil)pirimidina", se ha descubierto que exhiben efectos antiinflamatorios . Estos efectos se atribuyen a su respuesta inhibitoria contra la expresión y las actividades de ciertos mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .
Actividades Antioxidantes
El anillo de pirimidina, que está presente en "this compound", es conocido por exhibir actividades antioxidantes . Esto la convierte en una candidata potencial para el desarrollo de fármacos destinados a combatir los trastornos relacionados con el estrés oxidativo .
Aplicaciones Antimicrobianas
Se ha informado que las pirimidinas poseen propiedades antimicrobianas . Esto sugiere que "this compound" podría usarse potencialmente en el desarrollo de nuevos agentes antimicrobianos .
Aplicaciones Antivirales
Además de sus propiedades antimicrobianas, las pirimidinas también exhiben actividades antivirales . Esto indica que "this compound" podría explorarse por su uso potencial en el desarrollo de fármacos antivirales .
Aplicaciones Anticancerígenas
Las pirimidinas, incluyendo "this compound", se han explorado por su papel como agentes anticancerígenos . Por ejemplo, se han estudiado en el contexto de las líneas celulares de cáncer de mama .
Aplicaciones en Trastornos Neurológicos
Se informa que las pirimidinas poseen propiedades medicinales importantes para los agentes activos del sistema nervioso central (SNC) . Esto sugiere que "this compound" podría usarse potencialmente en el tratamiento de trastornos neurológicos .
Aplicaciones en el Manejo del Dolor Crónico
Las pirimidinas se han asociado con propiedades antiinflamatorias y analgésicas . Esto implica que "this compound" podría usarse potencialmente en el manejo del dolor crónico .
Aplicaciones en Diabetes Mellitus
Las pirimidinas se han asociado con aplicaciones potenciales en el tratamiento de la diabetes mellitus . Esto sugiere que "this compound" podría explorarse por su uso potencial en el tratamiento de la diabetes .
Direcciones Futuras
Pyrimidines, including 5-(3-Thienyl)pyrimidine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and designing novel pyrimidine analogs with enhanced activities and minimal toxicity .
Mecanismo De Acción
Target of Action
5-(3-Thienyl)pyrimidine is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological effects Pyrimidines are known to interact with various vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . Therefore, it can be inferred that 5-(3-Thienyl)pyrimidine might interact with its targets in a similar manner.
Biochemical Pathways
5-(3-Thienyl)pyrimidine, as a pyrimidine derivative, is likely to be involved in the purine and pyrimidine biosynthesis pathways . These pathways are responsible for the synthesis of nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate . The affected pathways and their downstream effects would depend on the specific targets of 5-(3-Thienyl)pyrimidine.
Pharmacokinetics
The suzuki–miyaura coupling reaction, which is used in the synthesis of compounds like 5-(3-thienyl)pyrimidine, is known for its mild and functional group tolerant reaction conditions, suggesting a potential for good bioavailability .
Result of Action
Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects . Therefore, it can be inferred that 5-(3-Thienyl)pyrimidine might have similar effects.
Action Environment
The action, efficacy, and stability of 5-(3-Thienyl)pyrimidine are likely to be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction used in its synthesis is known for its environmentally benign nature . .
Análisis Bioquímico
Biochemical Properties
5-(3-Thienyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prion proteins, specifically promoting the formation of SDS-resistant dimers and trimers of PrP (27–30), which are associated with prion infectivity
Cellular Effects
The effects of 5-(3-Thienyl)pyrimidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 5-(3-Thienyl)pyrimidine can trap prion infectivity in murine cells, leading to a reduction in prion infectivity in vivo . This indicates that the compound can modulate cellular processes related to prion diseases, potentially offering therapeutic benefits.
Molecular Mechanism
At the molecular level, 5-(3-Thienyl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It has been observed to induce the formation of stable prion protein oligomers, which are resistant to protease digestion . This suggests that the compound may inhibit the conversion of normal prion proteins to their pathogenic forms, thereby reducing prion infectivity. Additionally, the compound’s interactions with other proteins and enzymes may involve enzyme inhibition or activation, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-Thienyl)pyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can maintain its activity over extended periods, leading to long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 5-(3-Thienyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing prion infectivity without causing significant toxicity At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
5-(3-Thienyl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized through pathways involving pyrimidine metabolism, which includes enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy.
Transport and Distribution
The transport and distribution of 5-(3-Thienyl)pyrimidine within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Understanding these interactions can provide insights into the compound’s localization and accumulation within different cellular compartments, which is essential for its therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(3-Thienyl)pyrimidine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes
Propiedades
IUPAC Name |
5-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUZGJKUUBLEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313744 | |
| Record name | 5-(3-Thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58759-02-7 | |
| Record name | 5-(3-Thienyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58759-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)






![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)




![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)

